molecular formula C8H9NO3 B1603835 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol CAS No. 615568-23-5

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol

Cat. No.: B1603835
CAS No.: 615568-23-5
M. Wt: 167.16 g/mol
InChI Key: QLKMUCAACLOULA-UHFFFAOYSA-N
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Description

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol: is a chemical compound with the molecular formula C8H9NO3 It is a heterocyclic compound that contains a pyridine ring fused with a dioxane ring

Biochemical Analysis

Biochemical Properties

(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways and cellular processes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which contribute to the compound’s overall biochemical behavior .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. In vitro and in vivo studies have shown that this compound can have sustained effects on cellular processes, although its stability may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound may influence the activity of key metabolic enzymes, such as those involved in glycolysis or the citric acid cycle, thereby affecting cellular energy production and utilization. Additionally, this compound can modulate the levels of specific metabolites, contributing to its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical properties and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activities, making it a candidate for drug development.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may be investigated as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may interact with enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in the ring.

    Pyridazinone: A derivative of pyridazine with a carbonyl group in the ring.

    Dioxane: A six-membered ring containing two oxygen atoms.

Uniqueness: (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol is unique due to its fused ring structure, combining a pyridine ring with a dioxane ring This fusion imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKMUCAACLOULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619202
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615568-23-5
Record name (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,3-DIHYDRO-[1,4]DIOXINO[2,3-B]PYRIDIN-6-YL)METHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate (75.0 g, 0.36 mol) in MeOH (500 mL) was added aqueous NaOH (2M, 350 mL, 0.72 mol) dropwise at 0° C. After the addition, the mixture was stirred at room temperature overnight. The solvent was removed in vacuo and the residue was diluted with water (250 mL). The aqueous solution was washed with CH2Cl2 (2×200 mL). The combined organic layers were washed with brine (2×100 mL), dried over anhydrous Na2SO4 and concentrated to yield (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol (48.0 g, 80%) as a grey solid. The crude material was used directly in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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